Octadeca-1,5,9,13,17-pentaene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65883-61-6 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
octadeca-1,5,9,13,17-pentaene |
InChI |
InChI=1S/C18H28/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-4,9-12,17-18H,1-2,5-8,13-16H2 |
InChI Key |
MMFJRFMYAQZPLO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=CCCC=CCCC=CCCC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octadeca 1,5,9,13,17 Pentaene and Analogous Polyenic Structures
Olefin Metathesis-Based Syntheses
Olefin metathesis is a powerful and versatile reaction in organic chemistry that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by transition metal complexes, particularly those based on ruthenium and tungsten. wikipedia.org This methodology has become indispensable for the construction of complex molecules, including acyclic polyenes.
Ethenolysis of Polyterpenes for Acyclic Polyene Generation
Ethenolysis, a specific type of cross-metathesis reaction with ethylene, has emerged as a valuable strategy for the degradation of polymers into smaller, more useful oligomers. researchgate.net In the context of polyene synthesis, the ethenolysis of naturally occurring polyterpenes, such as natural rubber (polyisoprene) and squalene, offers a direct route to acyclic polyenes. rsc.org This process typically employs ruthenium-based catalysts, like the Grubbs and Hoveyda-Grubbs complexes, to cleave the internal double bonds of the polyterpene chain. rsc.org
The reaction proceeds by the catalytic cycle of olefin metathesis, where the metal alkylidene catalyst reacts with a double bond in the polyterpene to form a metallacyclobutane intermediate. This intermediate then fragments to release a new, shorter polyene chain terminated with a vinyl group and a new metal alkylidene. The process is driven forward by the release of volatile ethylene. illinois.edu The degradation of natural rubber via ethenolysis has been shown to produce a variety of oligomeric isoprenes. rsc.org
Recent advancements have focused on improving catalyst efficiency and selectivity. For instance, N-heterocyclic carbene (NHC) based ruthenium catalysts have demonstrated high activity and selectivity in the ethenolysis of methyl oleate, a derivative of natural seed oil. nih.gov While the direct synthesis of Octadeca-1,5,9,13,17-pentaene through this method is not explicitly detailed in the provided search results, the principle of degrading long-chain polyisoprenoids into shorter, functionalized oligomers is well-established. researchgate.net
| Catalyst | Catalyst Loading (mol% per double bond) | Key Outcome | Reference |
|---|---|---|---|
| (NHC)(NHCewg)RuCl2(=CRR') | 0.01 | Extensive cleavage into terminal olefins | rsc.org |
| Grubbs-Hoveyda complexes | 0.01 | Extensive cleavage into terminal olefins | rsc.org |
Olefin Cross Metathesis in Polyene Construction
Olefin cross-metathesis (CM) is an intermolecular reaction that joins two different alkenes, providing a direct method for the construction of carbon-carbon double bonds. sigmaaldrich.com This reaction is particularly useful for building up the carbon backbone of polyenes by coupling smaller olefinic fragments. The success of a CM reaction depends on the relative reactivity of the two olefin partners and the choice of catalyst. illinois.edu
To achieve high selectivity for the desired cross-product and avoid the formation of homodimers, the two olefins should have different reactivities towards the metathesis catalyst. illinois.edu For example, the reaction between a sterically less hindered terminal alkene and a more hindered internal alkene often proceeds with good selectivity. The development of highly active and selective catalysts, such as the second-generation Grubbs catalysts, has significantly expanded the scope of CM in complex molecule synthesis. organic-chemistry.org
While the direct application of CM to the synthesis of this compound is not explicitly detailed, this method provides a versatile and convergent approach to constructing such polyenic structures. By strategically choosing the appropriate olefinic building blocks and a suitable catalyst, one could envision a stepwise assembly of the this compound backbone.
Stereoselective Olefination Strategies
Carbonyl olefination reactions are fundamental transformations in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. tcichemicals.com Several named reactions, including the Wittig, Horner-Wadsworth-Emmons, and Julia olefinations, fall under this category. nih.gov These methods offer powerful tools for the construction of polyenes with control over double bond geometry.
Julia–Kocienski Olefination for Targeted Double Bond Configuration
The Julia–Kocienski olefination is a highly effective method for the stereoselective synthesis of alkenes, particularly E-alkenes. researchgate.netnih.gov This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone in the presence of a strong base. researchgate.net The high E-selectivity is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to the carbonyl compound, which leads to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the E-alkene. wikipedia.org
The reaction is known for its mild conditions, wide substrate scope, and high functional group tolerance, making it a valuable tool in the late-stage synthesis of natural products. preprints.org Different heteroaryl sulfones can be employed to influence the stereoselectivity. For example, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are known to provide excellent E-selectivity. organic-chemistry.org The combination of tethered olefin metathesis and the Julia-Kocienski olefination has been successfully applied to the synthesis of conjugated polyenes with at least one Z-configured double bond. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Stereoselectivity | Typically provides high E-selectivity. | researchgate.netwikipedia.org |
| Reactants | Heteroaryl sulfone and an aldehyde or ketone. | researchgate.net |
| Key Intermediate | anti-β-alkoxysulfone | wikipedia.org |
| Conditions | Mild, with a wide functional group tolerance. | preprints.org |
Carbonyl Olefination Approaches to Conjugated Polyenes
Beyond the Julia-Kocienski reaction, a variety of other carbonyl olefination methods are employed in the synthesis of conjugated polyenes. The Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene, is a classic and widely used method. lumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to produce Z-alkenes. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is another powerful tool for the synthesis of alkenes, typically with high E-selectivity. nih.gov A protocol has been developed for the one-pot synthesis of conjugated dienes and polyenes from unsaturated carbonyl compounds and Grignard reagents in the presence of diethyl phosphite, proceeding under mild conditions with moderate to good yields. rsc.org
These carbonyl olefination strategies provide a versatile and powerful arsenal (B13267) for the construction of conjugated polyenes like this compound. The choice of a specific method depends on the desired stereochemistry of the double bond and the functional group compatibility required for the synthesis.
Transition Metal-Catalyzed Coupling and Cross-Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the stereoselective formation of carbon-carbon bonds essential for constructing polyene backbones. youtube.com Cross-coupling reactions, particularly those catalyzed by palladium, are widely employed to connect sp2-hybridized carbon centers, which are the fundamental components of a polyene chain. youtube.com
The general principle involves the reaction of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst. For polyene synthesis, this typically involves coupling vinyl halides with vinyl organometallics. Several named reactions are central to this approach, each utilizing a different organometallic partner.
Key Cross-Coupling Reactions in Polyene Synthesis:
| Reaction Name | Organometallic Reagent (R-M) | Organic Electrophile (R'-X) | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Vinylboronic acid or ester | Vinyl halide (Br, I) or triflate | Pd(0) complex (e.g., Pd(PPh₃)₄), Base |
| Stille Coupling | Vinylstannane (vinyltin) | Vinyl halide (Br, I) or triflate | Pd(0) complex (e.g., Pd(PPh₃)₄) |
| Negishi Coupling | Vinylzinc halide | Vinyl halide (Br, I) or triflate | Pd(0) or Ni(0) complex |
| Sonogashira Coupling | Terminal alkyne | Vinyl halide (Br, I) | Pd(0) complex, Cu(I) co-catalyst, Amine base |
These reactions proceed through a catalytic cycle generally involving oxidative addition, transmetalation, and reductive elimination. youtube.com The stereochemistry of the double bonds in the reactants is typically retained in the product, making these methods highly valuable for the stereocontrolled synthesis of complex polyenes. For instance, the synthesis of a symmetrical polyene can be strategically designed by coupling two identical vinyl fragments, exploiting the molecule's symmetry to simplify the process. youtube.com
Biomimetic and Electrocyclic Reaction Pathways in Polyene Synthesis
Nature provides elegant examples of complex molecule synthesis, often involving cascade reactions where a single precursor is transformed into an intricate structure. Biomimetic synthesis seeks to emulate these natural strategies in the laboratory. Polyene cyclizations are a prime example, where a linear polyene precursor is folded and cyclized to generate multiple rings and stereocenters in a single, efficient step. nih.govacs.org
Electrocyclic reactions, a class of pericyclic reactions, are fundamental to many of these biomimetic pathways. acs.org These reactions involve the concerted reorganization of π-electrons within a conjugated polyene to form a cyclic compound, creating a σ-bond at the expense of a π-bond. researchgate.net The stereochemical outcome is governed by the Woodward-Hoffmann rules.
6π-Electrocyclization : A hexatriene system can cyclize to form a cyclohexadiene. This process is common in the biosynthesis of various natural products. researchgate.net
8π-Electrocyclization : An octatetraene system can undergo cyclization to form an eight-membered ring, which can then undergo further transformations like intramolecular Diels-Alder reactions. acs.org
In a biomimetic context, a synthetic polyene like an Octadeca-pentaene derivative could be designed to undergo a cascade of electrocyclizations, triggered by an acid catalyst or light, to mimic the formation of complex polycyclic terpenes. nih.govacs.org Researchers have demonstrated that a single enzyme can transform a linear polyene into a complex polycyclic product by controlling a series of pericyclic reactions, a feat that synthetic chemists aim to replicate using carefully designed substrates and catalysts. acs.org
On-Surface Synthesis via Cascade Dehydrogenation for All-Trans Polyenes
A novel and highly controlled method for synthesizing long, all-trans conjugated polyenes involves on-surface synthesis. This strategy utilizes the constraints of a metallic surface, typically copper, to direct the reaction of precursor molecules with high precision. nih.govnih.govresearchgate.net
The process starts with a saturated n-alkane precursor, which is deposited onto a copper surface (e.g., Cu(110)) under ultra-high vacuum conditions. nih.govnih.gov Upon heating, the surface catalyzes a selective and sequential C-H bond activation, leading to a cascade of dehydrogenation events. researchgate.netmdpi.com This process directly transforms the inert alkane chain into a fully conjugated, all-trans polyene. nih.gov The surface acts as a template, forcing the growing polyene chain into a planar, linear conformation, thus ensuring the all-trans stereochemistry. researchgate.net
Key Features of On-Surface Synthesis:
| Feature | Description |
|---|---|
| Precursor | n-alkane molecules (e.g., n-dotriacontane) nih.gov |
| Surface | Catalytic metal surface, typically single-crystal copper (e.g., Cu(110), Cu(100)) nih.govresearchgate.net |
| Mechanism | Surface-catalyzed cascade dehydrogenation (selective C-H activation) nih.gov |
| Product | Monodispersed, all-trans conjugated polyenes researchgate.net |
| Control | Unprecedented control over the length of the polyene chain nih.gov |
This methodology provides a powerful way to fabricate novel carbon-based nanostructures and has potential applications in molecular wiring. nih.govnih.gov
Strategies for the Preparation of All-(Z)-Polyene Hydrocarbons
While the synthesis of all-trans polyenes is well-established, the preparation of all-(Z) isomers presents a distinct set of challenges due to the generally lower thermodynamic stability of (Z)-double bonds compared to their (E)-counterparts. Stereoselective synthesis of all-(Z)-polyenes requires methods that can form cis-double bonds with high fidelity and avoid subsequent isomerization.
Classic olefination reactions, such as the Wittig reaction, can be tuned to favor the formation of (Z)-alkenes. The use of unstabilized ylides in aprotic solvents typically yields the (Z)-isomer as the major product. Iterative application of such (Z)-selective Wittig reactions could, in principle, be used to construct an all-(Z)-polyene chain.
Another powerful strategy involves the stereoselective reduction of alkynes. The partial hydrogenation of a diyne or polyyne precursor using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic method for the synthesis of (Z)-alkenes. A convergent synthesis could involve coupling (Z)-vinyl fragments, themselves prepared by alkyne reduction, using standard cross-coupling methodologies under conditions that preserve the double bond geometry.
More recently, catalytic methods have been developed for the stereoselective synthesis of (Z,Z)-dienes, which could serve as building blocks for larger all-(Z) systems. For example, hafnium-catalyzed intermolecular cyclocondensation of specific dienoic acids and dienediols has been shown to produce macrocycles containing two 1Z,5Z-diene fragments. Adapting such catalytic systems for the linear, iterative synthesis of all-(Z)-polyenes is an area of ongoing research.
Development of Novel Synthetic Routes for Polyene Derivatives
The synthesis of complex polyenes is often hampered by the instability of intermediates and difficulties in controlling stereochemistry across many steps. acs.org To address this, novel synthetic routes focusing on modularity and efficiency have been developed. One of the most powerful modern strategies is an iterative cross-coupling approach using bifunctional building blocks.
This method utilizes a collection of simple, readily accessible building blocks that can be stitched together in a programmed sequence. A notable example involves the use of bifunctional MIDA (N-methyliminodiacetic acid) boronate building blocks.
Iterative Cross-Coupling Platform:
Building Blocks : A small set of bifunctional building blocks is designed, each containing a stable MIDA boronate on one end and a reactive handle (e.g., a halide) on the other. Crucially, building blocks with both (E) and (Z) geometries are prepared.
Coupling Reaction : The core reaction is a Suzuki-Miyaura cross-coupling. A starting boronic ester is coupled with a halo-MIDA boronate building block.
Deprotection : The MIDA group on the newly added block is then selectively removed under mild conditions to reveal a new boronic acid/ester. acs.org
Iteration : This new boronic ester is now ready for the next coupling cycle with another building block.
This iterative process allows for the systematic and highly controlled construction of complex polyene frameworks with defined stereochemistry at each double bond. This "building block" approach has been successfully used to synthesize a wide range of polyene natural products and their motifs, demonstrating its power and flexibility.
Computational Chemistry and Theoretical Investigations of Polyene Electronic and Molecular Properties
Quantum Chemical Calculation of Electronic Bandgaps and Conductivity in Polyenes
The electronic bandgap, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that governs the conductivity of polyene chains. scielo.org.mx Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for investigating the bandgaps of polyacetylene (PA) oligomers. preprints.orgresearchgate.net
Studies have shown that the bandgap of polyenes is highly dependent on the length of the conjugated chain. As the number of conjugated double bonds increases, the HOMO-LUMO gap decreases, leading to enhanced electrical conductivity. For instance, DFT calculations at the B3LYP1/def2-TZVP level of theory have demonstrated that with increasing conjugation length, the bandgap of trans-polyacetylene asymptotically approaches a value of 1.26 eV, while for the cis-isomer, it converges to 2.01 eV. preprints.orgresearchgate.net This trend highlights the higher potential conductivity of the trans-isomer. preprints.orgresearchgate.net
The relationship between the number of double bonds (n) and the calculated bandgap for trans-polyacetylene oligomers is illustrated in the table below.
Table 1: Calculated Bandgap of Trans-Polyacetylene Oligomers
| Number of Double Bonds (n) | Bandgap (eV) |
|---|---|
| 1 | 7.52 |
| 2 | 5.53 |
| 3 | 4.45 |
| 4 | 3.79 |
| 5 | 3.34 |
| ... | ... |
| ∞ (extrapolated) | 1.26 |
This table is based on data from DFT studies on polyacetylene oligomers.
Materials with bandgaps greater than 3.0 eV are typically considered insulators, while those with narrower gaps are semiconductors. preprints.org Materials with a bandgap of approximately 0 eV exhibit metal-like conductivity. preprints.org The calculated bandgaps for longer polyenes place them in the semiconductor category, underscoring their potential use in electronic applications.
Ab Initio Modeling of Excited State Absorption Spectra and Inter-state Electronic Transitions
Ab initio methods provide a rigorous framework for understanding the excited state properties of polyenes, which are fundamental to their application in nonlinear optics and other photonic technologies. These calculations can predict vertical excitation energies and transition dipole moments between different electronic states, which are essential for interpreting excited state absorption (ESA) spectra. rsc.orgrsc.org
The electronic structure of polyenes is characterized by a ground state (1¹Ag) and several low-lying excited states. The first one-photon allowed transition is to the 1¹Bu state, which has a very strong oscillator strength. rsc.org From this state, further excitations, primarily to higher n¹Ag states, dominate the ESA spectrum. rsc.org The relative ordering of the 1¹Bu state and the two-photon allowed 2¹Ag state is a subject of significant interest and has been shown to change with the length of the polyene chain. rsc.orgrsc.org For shorter polyenes, the 1¹Bu state is lower in energy, but as the chain lengthens, the 2¹Ag state becomes the lowest excited singlet state. rsc.orgrsc.org
Table 2: Calculated Vertical Excitation Energies for trans-Butadiene
| Excited State | Excitation Energy (eV) at SCF Level | Experimental Maximum (eV) |
|---|---|---|
| 1¹Bu | 5.88 | 5.92 |
This table showcases the agreement between theoretical calculations and experimental data for a short polyene. rsc.org
The accurate prediction of ESA spectra requires sophisticated computational methods that account for electron correlation and utilize extensive basis sets. rsc.orgrsc.org Methods like quadratic response theory combined with coupled-cluster approaches have been employed to achieve good agreement with experimental data for smaller polyenes like butadiene and hexatriene. rsc.orgrsc.org
Theoretical Models for Understanding Conformational Disorder in Extended Polyene Chains
Long polyene chains in solution or amorphous solids are not perfectly linear and planar. They exhibit conformational disorder due to rotations around the carbon-carbon single bonds. This disorder leads to a distribution of effective conjugation lengths, which significantly impacts the electronic and optical properties of the material. scispace.com
Theoretical models have been developed to describe this conformational disorder. These models often treat the polyene as a chain that can have interruptions in conjugation due to twists or bends. The distribution of these conjugated segments can be estimated by fitting the experimental absorption spectra to a superposition of spectra from shorter, well-defined polyene segments. researchgate.net
Studies on soluble, long-chain conjugated polymers have shown that even in samples with very long polymer backbones (containing hundreds of double bonds), the distribution of effective conjugation lengths is dominated by shorter segments. scispace.comresearchgate.net This indicates that conformational defects are prevalent. Theoretical models, such as the one proposed by Yaliraki and Silbey, can provide good qualitative agreement with these experimentally derived distributions by adjusting relevant energy parameters associated with conformational changes. researchgate.net
The presence of conformational disorder is a key factor in understanding the blue-shifted absorption spectra often observed in long-chain polyenes compared to what would be expected for a perfectly planar, fully conjugated system. scispace.com
Energy Increment Analysis and Quantification of Conjugation Stabilization in Long Polyene Oligomers
The stability of polyenes is significantly enhanced by the delocalization of π-electrons along the conjugated backbone. This "conjugation stabilization" can be quantified through theoretical methods like energy increment analysis. This approach examines how the total energy of a polyene oligomer changes as the chain length is increased by one monomer unit. nih.gov
By studying a series of all-trans polyene oligomers, it has been found that the stabilizing effect of conjugation extends over a significant portion of the chain. A given double bond is notably influenced by conjugation paths that include up to six neighboring double bonds. nih.gov This long-range interaction is also reflected in the bond lengths; as the chain gets longer, the bond length alternation between single and double bonds diminishes towards the center of the chain, approaching values characteristic of an infinite polyene. nih.gov
From the energy per monomer of long chains, the extra stabilization energy due to conjugation has been estimated to be approximately 8 kcal/mol per monomer. nih.gov This value represents the additional stability gained by extending the conjugated system, a key factor in the thermodynamics of polyene formation and reactivity.
Table 3: Calculated C-C Bond Lengths in Long All-Trans Polyene Oligomers
| Bond Type | Bond Length at Chain End (Å) | Bond Length at Chain Center (Å) |
|---|---|---|
| C=C | 1.3442 | 1.3652 |
| C-C | 1.4425 | 1.4238 |
This table illustrates the effect of chain position on bond lengths, based on MP2/cc-pVTZ level calculations. nih.gov
Analysis of Electronic Energy Levels in Homologous Series of Unsubstituted Linear Polyenes
The electronic energy levels of unsubstituted linear polyenes exhibit a systematic dependence on the length of the conjugated chain. As the number of conjugated double bonds increases, the energy of the lowest-lying electronic transitions decreases. This is readily observed in the absorption spectra, where the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a red-shift) with increasing chain length. uiuc.edu
The primary electronic transition observed in the absorption spectra of polyenes is the S₀ (1¹Ag) → S₂ (1¹Bu) transition. researchgate.net The energy of this transition decreases as the length of the polyene chain increases. Another important low-lying state is the S₁ (2¹Ag) state, which is optically forbidden from the ground state but plays a crucial role in the photophysics of these molecules. researchgate.net
Experimental and theoretical studies have focused on mapping the energies of these states as a function of conjugation length. For shorter polyenes, the 1¹Bu state is generally the lowest excited singlet state. consensus.app However, for longer chains, the 2¹Ag state drops in energy below the 1¹Bu state. nih.gov This crossover has significant implications for the fluorescence properties of polyenes, as emission typically occurs from the lowest excited singlet state (Kasha's rule).
The relationship between the excitation energies of the 1¹Bu and 2¹Ag states and the number of conjugated double bonds has been extensively studied. While the energy of the 1¹Bu state shows a more pronounced decrease with increasing chain length, the energy gap between the 1¹Bu and 2¹Ag states is less sensitive to the length of the polyene. uiuc.edu
Reaction Mechanisms and Reactivity Profiles of Polyenic Compounds
Pericyclic Reactions, Including Electrocyclizations and Diels-Alder Processes, in Conjugated Systems
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Key examples include electrocyclizations and Diels-Alder reactions. These reactions, however, typically require the polyene to have a conjugated system of double bonds. wikipedia.orgmasterorganicchemistry.com Octadeca-1,5,9,13,17-pentaene, with its isolated double bonds, would not be expected to directly participate in such reactions.
For a molecule like this compound to undergo a pericyclic reaction, it would first need to undergo isomerization to bring two or more of its double bonds into a conjugated arrangement. For instance, a series of acid- or metal-catalyzed isomerizations could potentially convert a segment of the chain into a 1,3-diene or a 1,3,5-triene.
Electrocyclizations: An electrocyclic reaction is an intramolecular pericyclic reaction that results in the formation of a cyclic compound with one more sigma bond and one fewer pi bond than the reactant. openstax.orgchemistnotes.com The stereochemistry of these reactions is highly specific and depends on whether the reaction is initiated by heat (thermal) or light (photochemical) and the number of pi electrons involved. qorganica.eslibretexts.orgslideshare.net For example, a conjugated triene can cyclize to a cyclohexadiene. openstax.org
Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool in organic synthesis for the construction of cyclic systems. wikipedia.org For this compound to act as the diene component, a preliminary isomerization to a conjugated 1,3-diene system would be necessary.
Table 1: Hypothetical Pericyclic Reactions Following Isomerization of this compound
| Reaction Type | Prerequisite | Hypothetical Reactant Moiety | Conditions | Expected Product Moiety |
| Electrocyclization | Isomerization to a conjugated triene | ...-CH=CH-CH=CH-CH=CH-... | Heat or Light | Cyclohexadiene ring within the chain |
| Diels-Alder | Isomerization to a conjugated diene | ...-CH=CH-CH=CH-... | Heat | Cyclohexene adduct with a dienophile |
Investigation of Isomerization Pathways and Mechanisms for Stereochemical Control
Isomerization of the double bonds in a polyene chain like this compound can occur through several mechanisms, leading to both positional and geometric (cis/trans) isomers.
Positional Isomerization: This involves the migration of the double bond along the carbon chain. Acid-catalyzed mechanisms are common for this type of isomerization in long-chain olefins. lsu.edu The process typically involves the protonation of a double bond to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon results in the formation of a new double bond at a different position. lsu.edu The stability of the intermediate carbocation influences the reaction pathway.
Geometric Isomerization (E/Z or cis/trans): This type of isomerization involves the conversion between cis and trans configurations of a double bond. This can be induced by photochemical energy, where the absorption of light promotes an electron to an antibonding orbital, allowing for rotation around the carbon-carbon double bond. nsf.gov Thermal isomerization is also possible, though it often requires higher energy.
The synthesis of polyenes with specific stereochemistry is a significant challenge due to the sensitivity of these molecules to light and oxygen, as well as various reagents. nih.gov Modern synthetic methods often employ transition metal-catalyzed cross-coupling reactions to achieve high stereocontrol. nih.govyoutube.com
Table 2: General Mechanisms for Isomerization in Long-Chain Polyenes
| Isomerization Type | Mechanism | Key Intermediates | Typical Conditions |
| Positional | Acid-Catalyzed | Carbocations | Strong acids (e.g., superacids) lsu.edu |
| Geometric (cis/trans) | Photochemical | Excited state (triplet or singlet) | UV or visible light, often with a sensitizer (B1316253) nsf.gov |
Mechanisms of Oxidative Degradation in Polyenes
Polyunsaturated molecules like this compound are susceptible to oxidative degradation, particularly through a process known as autoxidation. This is a free-radical chain reaction that occurs in the presence of oxygen and is a common cause of rancidity in fats and oils. wikipedia.orgwikipedia.org
The mechanism of autoxidation can be described in three main stages:
Initiation: This stage involves the formation of a free radical. An initiator, such as heat, light, or a metal catalyst, can cause the abstraction of a hydrogen atom from a carbon adjacent to a double bond (an allylic position), which is a particularly reactive site. youtube.comyoutube.com This results in a lipid radical (L•).
Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another polyene molecule, forming a lipid hydroperoxide (LOOH) and a new lipid radical (L•). wikipedia.orgnih.gov This new radical can then continue the chain reaction.
Termination: The chain reaction is terminated when two radical species react with each other to form a stable, non-radical product. youtube.com
The primary products of autoxidation are hydroperoxides. nih.gov These are relatively unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and other volatile compounds that contribute to off-flavors and odors. twinwoodcattle.comnih.gov
Table 3: Stages of Autoxidation in a Polyunsaturated Hydrocarbon
| Stage | Description | Key Species Involved |
| Initiation | Formation of an initial carbon-centered radical. | Polyene (LH), Initiator |
| Propagation | The radical chain reaction consumes oxygen and forms hydroperoxides. | L•, O₂, LOO•, LH |
| Termination | Two radicals combine to form a stable product, ending the chain. | L•, LOO• |
Aggregation Phenomena and Their Impact on Polyene Reactivity and Spectroscopy
Long-chain hydrocarbons like this compound are nonpolar and therefore hydrophobic. In the presence of polar solvents such as water, these molecules tend to aggregate to minimize their contact with the polar environment. quora.comyoutube.com This phenomenon, known as the hydrophobic effect, is a primary driving force for the self-assembly of nonpolar molecules. youtube.com
The aggregation of polyenes can significantly influence their chemical reactivity and spectroscopic properties.
Impact on Reactivity: Aggregation can decrease the rate of certain reactions by sterically hindering the access of reagents to the reactive sites on the polyene chains. For example, the rate of autoxidation of triglycerides has been observed to deviate from expected kinetics at concentrations where lipid aggregation occurs. nih.gov The close packing of molecules within an aggregate can either protect the reactive sites or, in some cases, facilitate specific intermolecular reactions.
Impact on Spectroscopy: The formation of aggregates leads to changes in the electronic absorption and fluorescence spectra of polyenes. nih.gov When chromophores are brought into close proximity within an aggregate, their electronic transition dipoles can interact. This interaction can lead to a shift in the absorption maximum to either shorter wavelengths (a blue shift, characteristic of H-aggregates) or longer wavelengths (a red shift, characteristic of J-aggregates). rsc.org The shape and broadening of the spectral lines can also be affected by the degree of disorder and the specific arrangement of the molecules within the aggregate. nih.govresearcher.life
Table 4: Factors Influencing Aggregation of Long-Chain Hydrocarbons
| Factor | Influence on Aggregation |
| Solvent Polarity | Increased polarity of the solvent enhances aggregation of nonpolar molecules. quora.com |
| Chain Length | Longer hydrocarbon chains generally have a stronger tendency to aggregate due to increased hydrophobic surface area. |
| Temperature | The effect is complex, but generally, the hydrophobic effect is strengthened over a certain temperature range. |
| Concentration | Aggregation is a concentration-dependent phenomenon, becoming more significant above a certain critical concentration. |
Biochemical and Biophysical Research Perspectives on Polyene Interactions
Mechanisms of Polyene Interaction with Biological Membranes and Sterols
The biological activity of polyene compounds is predominantly attributed to their specific interaction with sterols, which are essential components of eukaryotic cell membranes. semanticscholar.org This interaction is the primary driver of their effects on membrane integrity and function. The key distinction between fungal and mammalian cells—the presence of ergosterol (B1671047) in fungi versus cholesterol in mammals—is the basis for the selective action of many polyene antifungals. nih.gov
Two primary models describe how polyenes disrupt the cell membrane:
The Pore Formation Model: This is the most widely accepted mechanism. Polyenes, being amphipathic, insert into the lipid bilayer where they complex with membrane sterols. nih.gov Several of these polyene-sterol complexes then aggregate to form a transmembrane channel or pore. mdpi.com This pore disrupts the membrane's selective permeability, allowing the leakage of essential intracellular ions (like K+, Na+, and H+) and small organic molecules, which ultimately leads to cell death. mdpi.comnih.gov
The Sterol Sponge Model: A more recent model suggests that polyenes can act like "sterol sponges," extracting sterols from the lipid bilayer. nih.gov This sequestration of sterols disrupts the normal organization and function of the membrane, particularly the function of lipid rafts and membrane-bound proteins that rely on sterol interactions. This disruption of membrane structure and protein function contributes to cellular demise.
Some polyenes may also induce oxidative damage to the cell membrane as a secondary mechanism of action. nih.gov
| Interaction Mechanism | Description | Key Molecular Target | Primary Consequence |
|---|---|---|---|
| Pore Formation | Polyene molecules and sterols aggregate to form transmembrane channels. mdpi.com | Membrane Sterols (e.g., Ergosterol) | Leakage of intracellular ions and small molecules. nih.gov |
| Sterol Sponge | Polyenes extract sterols from the membrane, disrupting its structure and function. nih.gov | Membrane Sterols (e.g., Ergosterol) | Disruption of lipid domains and membrane protein function. |
| Oxidative Damage | Polyenes induce the formation of reactive oxygen species, leading to lipid peroxidation. nih.gov | Membrane Lipids | Loss of membrane integrity. |
Role of Sterols in Eukaryotic Membrane Permeability and Plasticity
Sterols are critical lipids that modulate the physical properties of eukaryotic cell membranes. nih.gov Their primary role is to regulate membrane fluidity, stability, and permeability. Cholesterol in animal cells, ergosterol in fungal cells, and various phytosterols (B1254722) in plant cells all share the ability to maintain the membrane in an optimal "liquid-ordered" state, which is a state of microfluidity suitable for cellular functions. nih.gov
The interaction of sterols with phospholipids (B1166683) has several key effects:
Fluidity Regulation: Sterols have a dual effect on membrane fluidity. At high temperatures, their rigid ring structure restricts the movement of phospholipid fatty acid chains, making the membrane less fluid and more stable. youtube.com At low temperatures, they prevent the tight packing of phospholipids, thereby inhibiting the transition to a rigid gel state and maintaining fluidity.
Permeability Barrier: By filling the gaps between phospholipid molecules, sterols decrease the passive permeability of the membrane to small, water-soluble molecules. researchgate.net This enhances the barrier function of the membrane, which is crucial for maintaining cellular homeostasis.
Mechanical Stability: The presence of sterols increases the mechanical resilience of the membrane, making it more resistant to stress and fluctuations in temperature.
The specific structure of the sterol molecule is a determining factor in its effect on the membrane and its interaction with polyenes. The subtle structural differences between ergosterol and cholesterol, for example, are significant enough to be exploited by polyene antifungals for selective targeting.
| Sterol Type | Primary Organism | Key Structural Feature(s) | Effect on Membrane |
|---|---|---|---|
| Cholesterol | Mammals | Saturated side chain | Regulates fluidity, reduces permeability, enhances stability. |
| Ergosterol | Fungi | Double bonds in B-ring and side chain | Key for fungal membrane integrity; primary target for polyenes. nih.gov |
| Stigmasterol | Plants | Ethyl group and double bond in side chain | Modulates membrane cohesion and response to temperature changes. nih.gov |
Characterization of Biochemical Pathways Involved in Natural Polyene Biosynthesis
Natural polyenes are typically synthesized as secondary metabolites, most often by soil bacteria of the order Actinomycetales. The core structure of these molecules is produced via the polyketide synthesis pathway. researchgate.nettib.eu
The biosynthesis of a polyene can be summarized in the following key stages:
Polyketide Chain Assembly: The process is initiated by large, modular enzymes known as Type I polyketide synthases (PKSs). researchgate.net These enzymes utilize simple starter units (like acetyl-CoA) and extender units (like malonyl-CoA or methylmalonyl-CoA) to build a long polyketide chain through a series of condensation reactions. tib.eu
Post-PKS Modifications: After the polyketide chain is assembled and released from the PKS enzyme, it undergoes several crucial modifications. researchgate.net These often include:
Oxidation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions along the chain.
Glycosylation: Glycosyltransferases attach one or more sugar moieties (often an amino sugar like mycosamine) to the macrolactone ring. This step is often critical for the molecule's activity.
Cyclization: The linear polyene precursor is cyclized to form the characteristic macrolactone ring. acs.orgnih.gov This can be followed by further enzymatic reactions, such as electrocyclization, to generate complex polycyclic structures. acs.orgnih.gov
The genes responsible for these biosynthetic steps are typically clustered together in the organism's genome, forming a biosynthetic gene cluster (BGC).
| Biosynthetic Stage | Key Enzymes | Precursors/Substrates | Product |
|---|---|---|---|
| Chain Assembly | Type I Polyketide Synthases (PKSs) | Acetyl-CoA, Malonyl-CoA | Linear polyketide chain |
| Oxidation | Cytochrome P450 Monooxygenases | Polyketide chain | Hydroxylated polyketide |
| Glycosylation | Glycosyltransferases | Hydroxylated macrolactone, NDP-sugar | Glycosylated polyene |
| Cyclization | Thioesterases / Pericyclases | Linear polyene precursor | Macrolactone ring |
Analysis of Cellular and Molecular Adaptations to Polyene Exposure, Including Resistance Mechanisms
Although resistance to polyenes is relatively rare compared to other antimicrobial agents, it can develop through several cellular and molecular adaptations. nih.gov The most frequently observed mechanism involves alterations to the cell membrane's sterol composition, which directly impacts the primary target of the drug. nih.govresearchgate.net
Key mechanisms of resistance include:
Alterations in Ergosterol Biosynthesis: This is the most common mechanism of acquired resistance. nih.gov Mutations in the genes of the ergosterol biosynthetic pathway (often referred to as ERG genes) can lead to a decrease in the total amount of ergosterol in the membrane or the replacement of ergosterol with other sterol precursors. nih.govoup.com These alternative sterols have a lower binding affinity for polyenes, rendering the drug less effective. researchgate.net For instance, loss-of-function mutations in genes like ERG3, ERG6, or ERG11 are frequently associated with polyene resistance. mdpi.comnih.gov
Changes in the Cell Wall: The fungal cell wall can also contribute to resistance. An increase in the thickness of the cell wall or changes in its composition (such as an increased amount of β-glucans) may physically impede the polyene from reaching its target in the cell membrane. nih.gov
Oxidative Stress Response: Since some polyenes can induce oxidative damage, an enhanced cellular capacity to neutralize reactive oxygen species (ROS) can contribute to tolerance. oup.com
Biofilm Formation: Fungi growing within a biofilm matrix often exhibit increased resistance to antifungal agents, including polyenes. The extracellular matrix of the biofilm can limit drug penetration, protecting the cells within.
| Resistance Mechanism | Molecular Basis | Affected Genes (Examples) | Result |
|---|---|---|---|
| Target Site Modification | Reduced ergosterol content or replacement with sterol precursors. nih.gov | ERG3, ERG6, ERG11 mdpi.comnih.gov | Decreased binding affinity of polyene to the cell membrane. researchgate.net |
| Reduced Drug Access | Thickening or altered composition of the fungal cell wall. nih.gov | Genes involved in glucan synthesis | Physical barrier prevents the drug from reaching the membrane. |
| Stress Response | Increased activity of antioxidant enzymes like catalase. oup.com | N/A | Neutralization of drug-induced oxidative damage. |
| Biofilm Formation | Production of an extracellular matrix. | N/A | Sequestration of the drug and reduced penetration. |
Emerging Academic and Technological Applications of Conjugated Polyenes
Development of Polyenes as Precursors for Advanced Functional Polymers and Materials
Information specifically detailing the use of Octadeca-1,5,9,13,17-pentaene as a precursor for advanced functional polymers and materials is not available in the provided search results.
Integration of Polyenes in Molecular Electronics and Light-Emitting Devices
There is no specific information in the search results regarding the integration of this compound in molecular electronics and light-emitting devices.
Application of Polyenes as Chemical Probes and Biomarkers in Astrobiology and Other Fields
The application of this compound as a chemical probe or biomarker in astrobiology or other fields is not mentioned in the available search results.
Utilization of Polyenes as Electron Transfer Media in Molecular Circuits
There is no information available in the search results on the utilization of this compound as an electron transfer medium in molecular circuits.
Future Research Directions in Polyene Synthesis, Characterization, and Application
Without existing research on the synthesis, characterization, and application of this compound, it is not possible to outline future research directions.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating Octadeca-1,5,9,13,17-pentaene from natural sources like Hygrophila schulli leaves?
- Answer : Isolation typically involves organic solvent extraction (e.g., chloroform) followed by chromatographic purification. Spectral data (NMR, IR, MS) are critical for structural confirmation. For example, Yadav et al. (2024) isolated this compound using chloroform extraction and validated its structure via spectral analysis, achieving >97% purity . Dose-dependent bioactivity testing (e.g., MTT assays) should follow to assess biological relevance.
Q. How should researchers design dose-response experiments to evaluate the antiproliferative effects of this compound?
- Answer : Use a gradient of concentrations (e.g., 6–85 µM) in triplicate to ensure reproducibility. Include positive controls (e.g., standard chemotherapeutics) and normalize cell viability percentages against untreated groups. Yadav et al. (2024) demonstrated significant inhibition of A549 lung cancer cells at 85 µM, with IC₅₀ calculations validated via nonlinear regression .
Q. What analytical techniques are essential for characterizing the structural isomerism of this compound?
- Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical. For stereochemical assignments, 2D NMR (e.g., COSY, NOESY) and X-ray crystallography can resolve double-bond configurations (e.g., 5E,9Z,13Z isomers) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in dose-response studies (e.g., variable IC₅₀ values across cell lines)?
- Answer : Perform rigorous statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers. Validate assays via independent methods (e.g., flow cytometry for apoptosis). Control variables such as cell passage number, culture conditions, and compound solubility (e.g., DMSO concentration ≤0.1%) to minimize variability .
Q. What mechanistic studies are recommended to elucidate the anticancer activity of this compound?
- Answer : Transcriptomic profiling (RNA-seq) and proteomic analysis can identify pathways affected by the compound. For example, test mitochondrial membrane potential (JC-1 staining) and ROS production to assess apoptosis induction. Pair these with siRNA knockdowns of suspected targets (e.g., Bcl-2) to confirm mechanistic roles .
Q. How can computational modeling enhance the structural optimization of this compound for improved bioactivity?
- Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., tubulin or kinases). QSAR models can guide substitutions at positions 2,6,10,14,18-methyl groups. Validate predictions via synthetic modification and in vitro assays .
Q. What strategies mitigate validity threats in studies involving natural product-derived compounds like this compound?
- Answer : Address confounding factors by:
- Including solvent-only controls to rule out extraction solvent toxicity.
- Using orthogonal assays (e.g., ATP quantification alongside MTT).
- Reporting purity levels (HPLC ≥95%) and batch-to-batch variability .
Methodological Best Practices
Q. How should researchers present analytical data for reproducibility in publications?
- Answer : Follow IUPAC guidelines for chemical nomenclature and SI units. Include raw spectral data (e.g., NMR chemical shifts, coupling constants) in supplementary materials. For bioactivity data, provide exact p-values, confidence intervals, and effect sizes .
Q. What ethical considerations apply when using cell lines like A549 in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
